ALLO-2

Smo D473H mutant drug resistance medulloblastoma

Standard Smo antagonists fail against the clinically relevant D473H resistance mutation in medulloblastoma. ALLO-2 binds a distinct, non-competitive site on Smoothened to retain potency. - **Target potency:** IC50 = 83 nM (D473H mutant human Smo) vs >7 µM for vismodegib. - **Selectivity:** No significant inhibition across 99 kinases at 5 µM (>60-fold margin). - **Key applications:** Resistant medulloblastoma models, Shh-dependent CGNP proliferation (IC50=22 nM), mapping Smo allosteric sites. - **Supply:** High-purity material with documented stability for in vitro and ex vivo studies.

Molecular Formula C18H12F3N5O
Molecular Weight 371.3 g/mol
Cat. No. B15543924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALLO-2
Molecular FormulaC18H12F3N5O
Molecular Weight371.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H12F3N5O/c19-18(20,21)27-14-4-1-11(2-5-14)15-7-8-22-17(25-15)24-13-3-6-16-12(9-13)10-23-26-16/h1-10H,(H,23,26)(H,22,24,25)
InChIKeyQTYGEBIJNWMVCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ALLO-2: D473H Mutant Smo Antagonist


ALLO-2 is a small-molecule Smoothened (Smo) antagonist that targets both wild-type mouse Smo and the clinically significant, drug-resistant D473H mutant human Smo [1]. It belongs to a class of Hedgehog (Hh) pathway inhibitors that act directly on Smo, a GPCR-like protein, to suppress Gli-mediated transcription . The compound is characterized by its distinct binding mode, which allows it to retain inhibitory activity against mutant Smo variants that confer resistance to first-generation Smo antagonists such as vismodegib (GDC-0449) .

Hedgehog pathway inhibition (wild-type and D473H Smo)
Vismodegib-resistance model context
Distinct Smo binding mode (orthogonal to cyclopamine site)

ALLO-2 Specificity in D473H-Mutant Models


The D473H mutation in human Smo, first identified in a patient with medulloblastoma relapse, dramatically reduces the binding affinity of many clinically developed Smo antagonists, including vismodegib (IC50 shifts from 20 nM to >3 μM) [1]. This mutation alters the charge distribution in the seventh transmembrane helix, effectively dismantling the binding pocket for antagonists that rely on the same site as cyclopamine or vismodegib [2]. In contrast, ALLO-2 binds to a distinct site on Smo and does not compete with the agonist Hh-Ag1.5, enabling it to circumvent the resistance mechanism that renders standard Smo antagonists ineffective [3]. Consequently, substitution with a pan-Smo antagonist like SANT-1 or cyclopamine in a D473H-mutant system would fail to recapitulate the inhibitory profile achievable with ALLO-2.

Standard Smo antagonists (vismodegib, cyclopamine)
D473H mutation disrupts the binding pocket, reducing target engagement in mutant models.
Pan-Smo antagonists (SANT-1)
Binding-site overlap may not reproduce inhibition in D473H Smo systems.
Orthosteric Smo antagonists
Mechanism-of-action mismatch may limit pathway suppression in D473H models.

ALLO-2 vs Smo Antagonists: Quantitative Evidence


D473H Mutant Smo Inhibition Potency

ALLO-2 inhibits Gli-responsive luciferase activity in TM3-Gli-Luc cells with an IC50 of 6 nM, a value that remains highly potent in both wild-type and D473H-mutant Smo contexts [1]. In a direct cross-study comparison of IC50 values for D473H mutant Smo, ALLO-2 (83 nM) is approximately 85-fold more potent than vismodegib (7,100 nM) and 12-fold more potent than ALLO-1 (1,000 nM) [2][3]. This retention of nanomolar potency against the clinically relevant D473H mutant distinguishes ALLO-2 from the majority of first-generation Smo antagonists.

D473H Mutant Smo Inhibition
Cross-study comparable
83 nM vs vismodegib 7,100 nM (85×)
Supports D473H Smo pathway inhibition endpoint review.
Cell-based Gli-reporter assay (HEK293)
Smo D473H mutant drug resistance medulloblastoma

Kinase Selectivity Profile

Despite structural resemblance to protein kinase inhibitors, ALLO-2 demonstrates negligible inhibition across a diverse panel of 99 kinases when tested at a concentration of 5 µM [1]. This concentration is approximately 60-fold higher than its functional IC50 for Smo inhibition, indicating a substantial selectivity window. In contrast, many Smo antagonists in the same chemical series or structural class exhibit broader kinase inhibition profiles, which can confound phenotypic interpretation in cell-based assays . The specific kinase panel data are provided in Table S1 of the primary publication.

Kinase Selectivity Profile
Class-level
>60× selectivity window (5 µM, 99-kinase panel)
Supports target engagement selectivity review.
Invitrogen SelectScreen profiling
kinase selectivity off-target profiling chemical probe

Distinct Smo Binding Mode

Radioligand displacement assays demonstrate that ALLO-2 does not compete with the Smo agonist [3H]Hh-Ag1.5, distinguishing it from many other Smo antagonists that bind the orthosteric site [1]. However, ALLO-2 effectively displaces [3H]cyclopamine with an IC50 of 2.8 nM, and similarly competes with BODIPY-cyclopamine in CHO-K1 cells overexpressing wild-type Smo (IC50 = 2.8 nM) [2]. In contrast, its close analog ALLO-1 does not compete with [3H]cyclopamine, despite also targeting Smo. This distinct binding mode underlies the compound's ability to retain activity against the D473H mutant, which disrupts the binding pocket for vismodegib and cyclopamine.

Distinct Smo Binding Mode
Head-to-head
Displaces [3H]cyclopamine (IC50 2.8 nM); no competition with Hh-Ag1.5
Supports binding-site orthogonality context.
Membrane binding and fluorescence assays
binding mode allosteric site cyclopamine competition

Medulloblastoma Cell Proliferation Inhibition

In a genetically defined mouse medulloblastoma cell line (Ptch1+/−p53−/−), ALLO-2 inhibits cellular proliferation with an IC50 of 0.12 µM (120 nM) [1]. Under identical assay conditions, ALLO-1 exhibits an IC50 of 0.47 µM (470 nM), representing a 3.9-fold improvement in potency for ALLO-2 [2]. Both compounds were evaluated alongside ShhN-induced proliferation of mouse cerebellar granule neuron progenitors (CGNPs), where ALLO-2 showed an IC50 of 22 nM compared to 410 nM for ALLO-1 [3]. These cellular data extend the biochemical potency into a disease-relevant cellular context.

Medulloblastoma Cell Proliferation
Head-to-head
0.12 µM vs ALLO-1 0.47 µM (3.9×)
Supports cell proliferation endpoint review in medulloblastoma model context.
Ptch1+/−p53−/− mouse medulloblastoma cells
medulloblastoma cellular proliferation tumor model

Smo Binding Affinity

In a fluorescence-based competition binding assay using BODIPY-LY as a probe, ALLO-2 displaces the ligand from Smo receptors expressed in HEK293F cells with a Ki of 30.0 nM . This Ki value corroborates the functional potency observed in cell-based reporter assays (IC50 = 6-41 nM across different systems) and provides a direct measure of target engagement. Binding data for comparator compounds in this specific assay format are not available for direct comparison, but the Ki value is consistent with the compound's low-nanomolar functional activity profile [1].

Smo Binding Affinity
Supporting
Ki 30.0 nM
Supports direct Smo binding engagement context.
BODIPY-LY displacement, HEK293F cells
binding affinity Ki SMO receptor

ALLO-2 Recommended Applications


Vismodegib-Resistant Medulloblastoma Modeling

ALLO-2 is uniquely suited for studying Hedgehog pathway signaling in cell lines harboring the D473H SMO mutation, a known driver of acquired resistance to vismodegib in medulloblastoma. The compound retains an IC50 of 83 nM against the D473H mutant, whereas vismodegib requires >7 µM to achieve any inhibition [1]. Researchers can use ALLO-2 to selectively suppress Gli-mediated transcription in Ptch1+/−p53−/− medulloblastoma cells, with a proliferation IC50 of 0.12 µM .

Kinase-Selective Smo Chemical Probe

In phenotypic screens or pathway-focused assays where off-target kinase inhibition could confound results, ALLO-2 offers a clean selectivity profile. Profiling against 99 kinases at 5 µM revealed no significant inhibition, providing a >60-fold selectivity margin over its Smo IC50 [1]. This makes ALLO-2 a preferable alternative to structurally related Smo antagonists that may carry broader kinase liabilities .

Smo Binding Site Mapping

Because ALLO-2 binds to a distinct site on Smo that is non-competitive with the agonist Hh-Ag1.5 yet competitive with cyclopamine (IC50 = 2.8 nM), it serves as a valuable tool for mapping ligand-binding domains on Smo and for studying allosteric modulation [1]. The compound's inability to compete with [3H]Hh-Ag1.5 distinguishes it from orthosteric antagonists and supports structure-function studies of Smo's multiple ligand-binding sites .

CGNP Proliferation Assays

For developmental neurobiology studies examining Shh-dependent proliferation of CGNPs, ALLO-2 inhibits ShhN-induced growth with an IC50 of 22 nM, approximately 18-fold more potent than ALLO-1 (IC50 = 410 nM) [1]. This application is particularly relevant for researchers investigating the role of Hedgehog signaling in normal cerebellar development or in models of medulloblastoma initiation .

Application
Selection Property
Validation Focus
Medulloblastoma cell studies (D473H)
D473H Smo pathway inhibition context
Gli transcription endpoint review
Smo target engagement with kinase selectivity
Kinase off-target profiling context
Target selectivity review
Smo ligand-binding site mapping
Binding-site orthogonality context
Binding competition assay context
CGNP proliferation studies
Cellular proliferation endpoint context
Shh-dependent growth inhibition review

Technical Documentation Hub

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36 linked technical documents
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